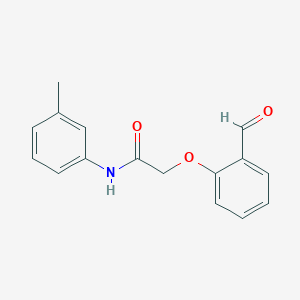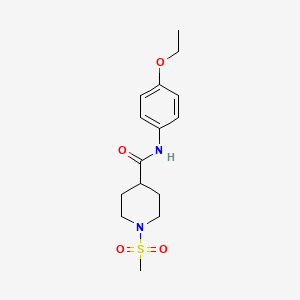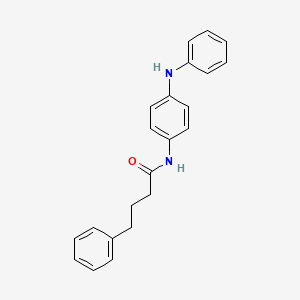
2-(2-formylphenoxy)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-formylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to an acetamide moiety substituted with a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formylphenoxy)-N-(3-methylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of 2-formylphenol: This can be synthesized by the formylation of phenol using a Vilsmeier-Haack reaction, where phenol reacts with a mixture of dimethylformamide and phosphorus oxychloride.
Synthesis of 2-(2-formylphenoxy)acetic acid: The 2-formylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-formylphenoxy)acetic acid.
Amidation: Finally, 2-(2-formylphenoxy)acetic acid is reacted with 3-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-formylphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(2-carboxyphenoxy)-N-(3-methylphenyl)acetamide.
Reduction: 2-(2-hydroxymethylphenoxy)-N-(3-methylphenyl)acetamide.
Substitution: 2-(2-nitrophenoxy)-N-(3-methylphenyl)acetamide (for nitration).
Applications De Recherche Scientifique
2-(2-formylphenoxy)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-formylphenoxy)-N-(3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the phenoxy and acetamide moieties can participate in hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-formylphenoxy)acetic acid: Similar structure but lacks the N-(3-methylphenyl)acetamide moiety.
2-(2-hydroxymethylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
2-(2-formylphenoxy)-N-(3-methylphenyl)acetamide is unique due to the presence of both a formyl group and an N-(3-methylphenyl)acetamide moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
2-(2-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-5-4-7-14(9-12)17-16(19)11-20-15-8-3-2-6-13(15)10-18/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOBNRYTKZQJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B5827380.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5827387.png)
![4-nitro-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5827394.png)
![1-[2-(morpholin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5827400.png)
![2,2,2-trichloro-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5827407.png)
![3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B5827411.png)
![1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5827417.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylaniline](/img/structure/B5827420.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B5827440.png)



![N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B5827496.png)
